Abaperidone
Overview
Description
Abaperidone: is a potent antipsychotic compound known for its high affinity for serotonin 5-HT2A receptors and dopamine D2 receptors. It is classified as an atypical antipsychotic due to its unique pharmacological profile, which includes the ability to reduce basal heat shock protein 70 messenger ribonucleic acid expression in the striatum and prefrontal cortex of rats .
Preparation Methods
Synthetic Routes and Reaction Conditions: Abaperidone is synthesized through the cyclization of aldehyde or ketone oxime derivatives containing a 2-hydroxyphenyl fragment. This process involves the use of various reagents such as pyridine, sodium acetate, potassium carbonate, or potassium hydroxide. The reaction typically proceeds in two stages: the formation of acyl derivatives of oximes followed by intramolecular substitution of the acyl group at the nitrogen atom by the phenol group in the presence of bases .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of its key intermediates, followed by the final cyclization step. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Abaperidone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the piperidine and benzisoxazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Abaperidone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of serotonin and dopamine receptor interactions.
Biology: Investigated for its effects on gene expression and protein synthesis in neuronal cells.
Medicine: Explored as a potential treatment for schizophrenia and other psychiatric disorders due to its atypical antipsychotic profile.
Industry: Utilized in the development of new antipsychotic medications and as a standard in pharmacological assays
Mechanism of Action
Abaperidone exerts its effects primarily through antagonism of serotonin 5-HT2A receptors and dopamine D2 receptors. By binding to these receptors, this compound inhibits their activity, leading to a reduction in the overactivity of central mesolimbic and mesocortical pathways. This mechanism is thought to underlie its antipsychotic effects and its ability to reduce symptoms of schizophrenia .
Comparison with Similar Compounds
Clozapine: Another atypical antipsychotic with a similar receptor binding profile.
Risperidone: Shares a high affinity for serotonin and dopamine receptors but differs in its side effect profile.
Iloperidone: Similar in structure and function, used clinically for the treatment of schizophrenia.
Uniqueness: Abaperidone is unique in its ability to reduce basal heat shock protein 70 messenger ribonucleic acid expression in the prefrontal cortex, a feature not commonly observed with other antipsychotics. This property may contribute to its atypical profile and potential therapeutic advantages .
Properties
IUPAC Name |
7-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O5/c26-18-2-4-20-23(12-18)33-27-24(20)16-6-9-28(10-7-16)8-1-11-31-19-3-5-21-22(13-19)32-15-17(14-29)25(21)30/h2-5,12-13,15-16,29H,1,6-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICAXEUYZCLRXKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCOC4=CC5=C(C=C4)C(=O)C(=CO5)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171488 | |
Record name | Abaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183849-43-6 | |
Record name | Abaperidone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183849436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abaperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABAPERIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40755Z8956 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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